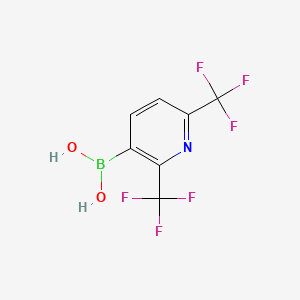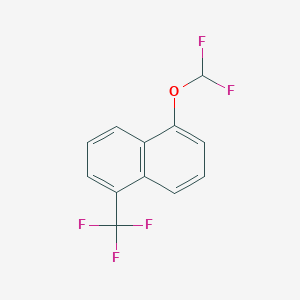
tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(1-Amino-3-hidroxipropan-2-il)piperidina-1-carboxilato de terc-butilo es un compuesto químico con la fórmula molecular C13H26N2O3. Es un derivado de piperidina que ha encontrado aplicaciones en diversos campos de la investigación científica y la industria. Este compuesto es conocido por su estructura única, que incluye un grupo terc-butilo, un grupo amino y un grupo hidroxipropan-2-il unido a un anillo de piperidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(1-Amino-3-hidroxipropan-2-il)piperidina-1-carboxilato de terc-butilo generalmente implica la reacción de derivados de piperidina con cloroformiato de terc-butilo y otros reactivos.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye pasos como reacciones de protección, sustitución y desprotección, llevadas a cabo bajo condiciones controladas de temperatura y presión para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(1-Amino-3-hidroxipropan-2-il)piperidina-1-carboxilato de terc-butilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para formar aminas o alcoholes.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo se pueden utilizar en condiciones ácidas o básicas.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y borano.
Sustitución: Reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en presencia de una base para facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir aminas primarias o secundarias.
Aplicaciones Científicas De Investigación
El 4-(1-Amino-3-hidroxipropan-2-il)piperidina-1-carboxilato de terc-butilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Empleado en el estudio de los mecanismos enzimáticos y las interacciones proteicas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como bloque de construcción para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos farmacéuticos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del 4-(1-Amino-3-hidroxipropan-2-il)piperidina-1-carboxilato de terc-butilo implica su interacción con objetivos y vías moleculares específicas. El compuesto puede actuar como un ligando, uniéndose a enzimas o receptores y modulando su actividad. Esta interacción puede provocar cambios en los procesos celulares, como la transducción de señales, la expresión génica y las vías metabólicas .
Comparación Con Compuestos Similares
Compuestos similares
4-(Fenilamino)piperidina-1-carboxilato de terc-butilo: Utilizado como intermedio en la síntesis de fentanilo y derivados relacionados.
4-(6-Aminopiridin-3-il)piperidina-1-carboxilato de terc-butilo: Empleado en la síntesis de intermediarios farmacéuticos.
Singularidad
El 4-(1-Amino-3-hidroxipropan-2-il)piperidina-1-carboxilato de terc-butilo es único debido a sus grupos funcionales específicos y configuración estructural, que confieren propiedades químicas y biológicas distintas. Su combinación de un grupo terc-butilo, un grupo amino y un grupo hidroxipropan-2-il lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C13H26N2O3 |
|---|---|
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
tert-butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)11(8-14)9-16/h10-11,16H,4-9,14H2,1-3H3 |
Clave InChI |
OETNYMNYPCANMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)

![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)
![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)



![Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)



![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)
